molecular formula C9H10N2O4 B2697853 methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 875554-21-5

methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No.: B2697853
CAS No.: 875554-21-5
M. Wt: 210.189
InChI Key: MMDZHNKSHDWQEG-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring in the compound allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to its specific structural features, such as the presence of both a pyrazole ring and a dioxobutanoate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(1-methylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-11-5-6(4-10-11)7(12)3-8(13)9(14)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZHNKSHDWQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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